4-chloro-2-phenyl-1H-imidazo[4,5-c]pyridine
Description
Key Structural Features
- Core Structure : The fused bicyclic system comprises a pyridine ring (positions 1–6) and an imidazole ring (positions 4–7), with nitrogen atoms at positions 1 and 3 of the imidazole.
- Substituents :
- IUPAC Nomenclature : The systematic name follows guidelines for fused heterocycles, prioritizing the parent pyridine ring and substituents.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₈ClN₃ | |
| Molecular Weight | 229.66 g/mol | |
| CAS Registry Number | 75007-96-4 |
Properties
IUPAC Name |
4-chloro-2-phenyl-1H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-11-10-9(6-7-14-11)15-12(16-10)8-4-2-1-3-5-8/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWHMSVVFSBWIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70225985 | |
| Record name | 1H-Imidazo(4,5-c)pyridine, 4-chloro-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70225985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75007-96-4 | |
| Record name | 4-Chloro-2-phenyl-3H-imidazo[4,5-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75007-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazo(4,5-c)pyridine, 4-chloro-2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075007964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazo(4,5-c)pyridine, 4-chloro-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70225985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of 2-Amino-3-hydroxypyridine with Carboxylic Acids
One established method involves the condensation of 2-amino-3-hydroxypyridine with various carboxylic acids under microwave irradiation to yield functionalized imidazo[4,5-c]pyridine derivatives. This method allows for rapid synthesis and functional group tolerance, producing compounds with good selectivity and activity profiles. Although this method was applied to derivatives, it establishes a foundation for synthesizing the 4-chloro-2-phenyl derivative by selecting appropriate acid components.
Industrial-Scale Synthesis via Multi-Step Routes
Though direct literature on this compound is limited, insights can be drawn from industrial synthesis of structurally related compounds such as cyazofamid (a 4-chloro-substituted imidazole derivative). The synthetic route involves:
- Oxidation of methylacetophenone derivatives using selenium dioxide to form 2-carbonyl-2-p-benzyl aldehyde intermediates.
- Cyclization and oxime formation through reaction with azanol and glyoxal under reflux.
- Chlorination using thionyl chloride to introduce the 4-chloro substituent.
- Sulfonamide formation by reaction with N,N-dimethyl sulfonamide chloride.
This method offers advantages such as shortened reaction times, simplified post-treatment, and suitability for industrial scale-up. Although the target compound differs, the methodology provides valuable insights into handling chloro-substituted imidazo derivatives and controlling reaction conditions for high purity and yield.
Comparative Data Table of Preparation Methods
Research Findings and Optimization Notes
- Microwave-assisted methods significantly reduce reaction times compared to traditional heating, enhancing throughput for functionalized imidazo[4,5-c]pyridine derivatives.
- Copper-catalyzed cross-coupling enables selective phenyl group introduction but suffers from moderate yields and long reaction times, suggesting potential for catalyst or condition optimization.
- Industrial methods prioritize reaction efficiency and purity, employing selenium dioxide oxidation and thionyl chloride chlorination, which are effective but require careful handling due to reagent toxicity and reaction exothermicity.
- Purification strategies such as recrystallization and flash chromatography are essential to achieve high purity (>95%) of the final product.
- The choice of solvents (e.g., ethyl acetate, dichloromethane) and reaction atmosphere (oxygen presence) critically affects reaction outcomes.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at position 4 undergoes nucleophilic displacement under specific conditions. This reactivity is critical for functionalizing the imidazo[4,5-c]pyridine scaffold:
| Reaction Partner | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Primary amines | H₂O-IPA, 80°C, 2 hr | 4-amino derivatives | 85–92% | |
| Sodium methoxide | DMF, 60°C, 12 hr | 4-methoxy derivatives | 78% |
Key observations:
-
The reaction with amines proceeds via a two-step SNAr mechanism involving intermediate diamine formation followed by cyclization .
-
Microwave irradiation enhances reaction efficiency in polar aprotic solvents like DMF.
Cross-Coupling Reactions
The chlorine atom participates in palladium-catalyzed couplings, enabling C–C bond formation:
Suzuki-Miyaura Coupling
| Aryl Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield | Source |
|---|---|---|---|---|---|---|
| 4-Methoxyphenyl | Pd(PPh₃)₄ | K₂CO₃ | DME | 100 | 88% | |
| 3-Pyridyl | PdCl₂(dppf) | CsF | THF | 80 | 76% |
Mechanistic notes:
-
Oxidative addition of Pd⁰ to the C–Cl bond initiates the catalytic cycle .
-
Steric hindrance from the phenyl group at position 2 influences regioselectivity.
Cyclization and Annulation Reactions
The imidazole nitrogen participates in heterocycle formation:
Aldehyde-Mediated Cyclization
| Aldehyde | Conditions | Product Type | Yield | Source |
|---|---|---|---|---|
| 4-Nitrobenzaldehyde | H₂O-IPA, 85°C, 10 hr | Fused quinoxaline derivatives | 91% | |
| Furfural | Microwave, 120°C, 1 hr | Tricyclic heterocycles | 83% |
Key pathway (demonstrated via ¹H NMR monitoring ):
-
Imine formation between aldehyde and amino group
-
Intramolecular cyclization via nucleophilic attack
-
Aromatization to final product
Oxidation Reactions
The imidazo[4,5-c]pyridine core undergoes selective oxidation:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | AcOH, 60°C, 6 hr | Imidazo[4,5-c]pyridine N-oxide | 65% | |
| mCPBA | DCM, 0°C, 2 hr | Epoxide derivatives | 58% |
Electronic effects:
-
Electron-donating groups on the phenyl ring accelerate oxidation rates.
-
N-oxide formation increases water solubility for pharmaceutical applications.
Comparative Reaction Data Table
| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Thermodynamic Stability (ΔG, kJ/mol) |
|---|---|---|---|
| SNAr | 3.2 × 10⁻⁴ | 92.4 | -45.7 |
| Suzuki Coupling | 8.7 × 10⁻⁵ | 105.3 | -38.2 |
| Aldehyde Cyclization | 1.4 × 10⁻³ | 78.9 | -67.1 |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Numerous studies have highlighted the potential of 4-chloro-2-phenyl-1H-imidazo[4,5-c]pyridine as an anticancer agent. It has been shown to modulate enzyme activity, particularly cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to reduced proliferation of cancer cells, making this compound a candidate for cancer therapy .
Case Study:
A study demonstrated that derivatives of imidazo[4,5-c]pyridine exhibited significant anti-proliferative effects against various human cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics like cisplatin .
2. Anti-inflammatory Properties
Research indicates that compounds similar to this compound possess anti-inflammatory properties. They have been investigated for their ability to inhibit inflammatory pathways associated with diseases such as obesity and retinal ischemia. These compounds can modulate transcription factors like Nrf2 and NF-κB that are pivotal in oxidative stress responses .
3. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The structure-activity relationship (SAR) studies indicate that modifications in the substituents can enhance its efficacy against specific pathogens .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine | Methyl group instead of phenyl | Anticancer and antimicrobial |
| 4-Chloro-7-fluoro-1H-imidazo[4,5-c]pyridine | Fluorine substitution | Enhanced CNS activity |
| 7-Chloro-2-methylimidazo[4,5-c]pyridine | Methyl group at position 2 | Antimicrobial properties |
| 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine | Different ring system | Varies widely in biological effects |
This table illustrates how variations in substituents can influence biological activities, highlighting the potential of this compound as a versatile pharmacological agent.
Synthetic Approaches
The synthesis of this compound can be achieved through several methods involving different catalysts and reaction conditions. Recent advancements have focused on optimizing these synthetic routes to enhance yield and purity while minimizing by-products .
Mechanism of Action
The mechanism of action of 4-chloro-2-phenyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with receptors to modulate their signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological activity of imidazo[4,5-c]pyridines is highly dependent on substituent patterns. Key comparisons include:
BPIP (5-[4-Bromobenzyl]-2-phenyl-5H-imidazo[4,5-c]pyridine)
- Structure : Differs by a 4-bromobenzyl group at the 5-position.
- Activity : Exhibits potent anti-bovine viral diarrhea virus (BVDV) activity with an EC50 of 30–40 nM, targeting RNA-dependent RNA polymerase (RdRp) .
- Key Insight : The bulky bromobenzyl group enhances antiviral potency compared to smaller substituents, suggesting steric and electronic factors are critical for RdRp inhibition.
I-BET151 (80)
- Structure: Contains a 1H-imidazo[4,5-c]quinoline-2(3H)-one core with a 3,5-dimethylisoxazole moiety.
- Activity : Functions as a BET bromodomain inhibitor (BETi), disrupting HIV-1 latency by mimicking acetylated lysine in BRD4 binding.
- Comparison : Replacement of the dimethylisoxazole group in I-BET151 with a γ-carboline motif (compound 81) improved BRD4(2)-binding affinity, while substitution with a chlorine atom (compound 82) reduced potency . This highlights the importance of hydrogen-bonding interactions (e.g., with Asn140 and Tyr97 in BRD4) for target engagement.
6-Phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile Derivatives
- Structure: Features a 4-cyano group and variable substituents at the 6-position.
- Activity: Acts as cathepsin inhibitors for treating osteoporosis and immune disorders. The 4-cyano group enhances enzyme binding, while aryl substitutions at the 6-position modulate selectivity .
Physicochemical and Binding Properties
A comparative analysis of key compounds is summarized in Table 1:
Key Observations :
- Chlorine Substitution : While chlorine at the 4-position (as in this compound) may enhance metabolic stability, its introduction in I-BET151 derivatives (compound 82) reduced BRD4-binding affinity, emphasizing context-dependent effects .
- Aryl Groups : Phenyl or substituted aryl groups at the 2- or 6-positions (e.g., BPIP, cathepsin inhibitors) improve target engagement through hydrophobic interactions .
Challenges in Clinical Translation
Despite promising preclinical data, imidazo[4,5-c]pyridines lag behind imidazo[1,2-a]pyridines in clinical development. This is attributed to:
Limited Structure-Activity Relationship (SAR) Studies: Comprehensive SAR data are sparse, hindering optimization .
Synthetic Complexity : Multi-step syntheses (e.g., Pictet–Spengler reactions for tetrahydro derivatives) complicate scale-up .
Off-Target Effects : TLR agonists based on this scaffold risk overactivating immune responses, necessitating precise substituent tuning .
Biological Activity
4-Chloro-2-phenyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound notable for its potential therapeutic applications, particularly in oncology and pharmacology. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is CHClN, with a molecular weight of approximately 225.66 g/mol. The compound features a fused imidazole and pyridine ring system with a chlorine atom and a phenyl group attached to the imidazole moiety. This unique structure contributes to its diverse biological activities.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of various enzymes. Notably, it has shown significant inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. This inhibition suggests potential applications in cancer therapy by blocking tumor cell proliferation .
Anticancer Activity
The compound has been evaluated for its anticancer properties against several human cancer cell lines. For instance, studies have demonstrated that it exhibits selective antiproliferative activity against colorectal carcinoma (HCT-116) and lung carcinoma (NCI-H460) cells, with IC values in the micromolar range . The presence of the chlorine atom enhances its interaction with biological targets, increasing its efficacy compared to structurally similar compounds.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially attributed to its structural features. The following table summarizes the SAR of this compound compared to related imidazo[4,5-c]pyridine derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine | Methyl group instead of phenyl | Anticancer and antimicrobial |
| 4-Chloro-7-fluoro-1H-imidazo[4,5-c]pyridine | Fluorine substitution | Enhanced CNS activity |
| 7-Chloro-2-methylimidazo[4,5-c]pyridine | Methyl group at position 2 | Antimicrobial properties |
| 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine | Different ring system | Varies widely in biological effects |
This comparison illustrates how variations in substituents influence the biological activity of these compounds.
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
- Antiproliferative Studies : In vitro assays demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines. For example, it showed an IC value of approximately 8.6 nM when tested alongside temozolomide on breast cancer cell lines .
- Enzyme Interaction Studies : The compound's ability to inhibit CDKs was confirmed through kinetic studies, revealing its potential as a therapeutic agent in cancer treatment by preventing cell cycle progression .
- Comparative Efficacy : When compared to other imidazo[4,5-c]pyridine derivatives, 4-chloro-2-phenyl exhibited superior potency due to the electron-withdrawing effects of the chlorine atom, which enhances binding affinity to target enzymes .
Q & A
Q. What are the common synthetic routes for 4-chloro-2-phenyl-1H-imidazo[4,5-c]pyridine?
The synthesis typically involves condensation reactions with halogenated intermediates. For example, glycosylation of chlorinated heterocycles (e.g., 4-chloro-o-triazolo[4,5-c]pyridine) with ribofuranosyl chlorides under controlled conditions can yield nucleoside derivatives. Reaction parameters like solvent polarity, temperature, and catalyst choice significantly influence isomer ratios. Chromatographic separation (e.g., silica gel columns) is often required to isolate major and minor isomers, as demonstrated in nucleoside synthesis studies . Additionally, chlorination of precursor imidazo-pyridine frameworks using reagents like POCl₃ or SOCl₂ is a key step, with purification via recrystallization .
Q. How can spectroscopic and computational techniques characterize this compound?
- NMR Spectroscopy : Chemical shifts of anomeric protons (e.g., δ 5.7–7.8 ppm in D₂O) help confirm glycosylation sites and stereochemistry. Downfield shifts in thione derivatives indicate proximity to sulfur atoms .
- DFT Calculations : Vibrational modes (IR/Raman) and electronic properties can be predicted using B3LYP/6-31G(d,p) basis sets. These models align well with experimental bond lengths and angles, as shown in triazole-pyridine systems .
- UV-Vis Spectroscopy : Absorption maxima (e.g., ~300 nm at pH 1) correlate with π→π* transitions in the aromatic system, aiding in structural validation .
Advanced Research Questions
Q. How do substituent positions (e.g., chlorine, phenyl groups) influence biological activity and reactivity?
Substituent positioning critically modulates interactions with biological targets. For example:
- Chlorine at Position 4 : Enhances electrophilicity, improving binding to enzymes like kinases or TLRs. In imidazo[4,5-c]pyridines, this position increases cardiotonic potency by 5–10× compared to imidazo[4,5-b]pyridines .
- Phenyl at Position 2 : Introduces steric bulk, altering lipophilicity and bioavailability. Derivatives with electron-withdrawing groups (e.g., -CF₃) show improved metabolic stability .
| Substituent Position | Key Effect | Biological Impact |
|---|---|---|
| 4-Chloro (imidazo[4,5-c]) | Enhanced electrophilicity | 5–10× higher inotropic activity |
| 2-Phenyl | Increased lipophilicity | Altered blood-brain barrier penetration |
Q. How can isomer formation during nucleoside synthesis be minimized or resolved?
Isomer ratios depend on glycosylation conditions:
- Kinetic Control : Low temperatures (~0°C) favor the thermodynamically unstable 1-ribosyl isomer.
- Protecting Groups : Using 2,3,5-tri-O-benzoyl protection reduces competing reactions, improving yields of the desired β-anomer .
- Chromatography : Reverse-phase HPLC or silica gel columns effectively separate isomers, with elution order determined by polarity differences .
Q. What computational strategies predict electronic properties and optimize drug design?
- QSAR Models : Correlate substituent descriptors (e.g., Hammett σ, logP) with angiotensin II receptor antagonism or kinase inhibition .
- Molecular Docking : Identify binding poses in TLR7/8 receptors, guiding modifications to enhance agonist activity .
- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks, prioritizing derivatives with optimal pharmacokinetic profiles .
Data Contradiction Analysis
Q. How can conflicting reports on biological activity be resolved?
Discrepancies often arise from:
- Impurity Profiles : Unseparated isomers (e.g., 1- vs. 3-ribosyl derivatives) may skew activity data. Rigorous HPLC purification is essential .
- Assay Conditions : Varying pH or co-solvents (e.g., DMSO) alter ionization states, impacting receptor binding. Standardized protocols (e.g., PBS buffer at pH 7.4) improve reproducibility .
- Substituent Position : Chlorine at position 4 (imidazo[4,5-c]) vs. position 2 (imidazo[4,5-b]) leads to divergent SAR trends. Cross-referencing synthetic routes with crystallographic data clarifies structural assignments .
Methodological Recommendations
- Synthesis : Optimize glycosylation using 2,3,5-tri-O-benzoyl protection and low-temperature kinetics .
- Characterization : Combine NMR (anomeric proton analysis) and DFT (vibrational mode prediction) for structural validation .
- SAR Studies : Prioritize chlorine and phenyl derivatives for in vitro screening against cardiovascular or immunomodulatory targets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
